Product packaging for N-(2-chloro-5-hydroxyphenyl)acetamide(Cat. No.:CAS No. 130647-86-8)

N-(2-chloro-5-hydroxyphenyl)acetamide

Cat. No.: B145553
CAS No.: 130647-86-8
M. Wt: 185.61 g/mol
InChI Key: ZYMWANUPUWNVLW-UHFFFAOYSA-N
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Description

N-(2-chloro-5-hydroxyphenyl)acetamide is a chloro-substituted acetamide derivative of interest in chemical and pharmaceutical research. Chloroacetamide compounds are frequently investigated as key intermediates in organic synthesis and for their potential biological activities. Related chloroacetamide compounds have demonstrated promising antibacterial properties in scientific studies. For instance, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown significant activity against strains of Klebsiella pneumoniae , suggesting that the chloroacetamide moiety can play a critical role in enhancing antibacterial effects and stabilizing the molecule at the target site . Acetamide derivatives, in general, are known to exhibit a wide spectrum of biological activities, including serving as building blocks for compounds with analgesic and antipyretic properties . As a chloroacetamide, this compound represents a valuable chemical entity for researchers exploring structure-activity relationships, developing novel synthetic pathways, and screening for new pharmacological agents. It is supplied as a solid and should be stored sealed in a dry, cool environment. Please refer to the Certificate of Analysis for lot-specific data. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B145553 N-(2-chloro-5-hydroxyphenyl)acetamide CAS No. 130647-86-8

Properties

IUPAC Name

N-(2-chloro-5-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMWANUPUWNVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reagents : 2-Chloro-5-aminophenol (1.0 equiv), acetyl chloride (1.2 equiv), sodium hydroxide (1.5 equiv).

  • Solvent System : Aqueous NaOH (10% w/v) and dichloromethane (DCM) in a 1:2 ratio.

  • Conditions : Acetyl chloride is added dropwise to a cooled (0–5°C) mixture of the aminophenol and NaOH, followed by stirring at room temperature for 6–8 hours.

  • Workup : The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. Crude product is recrystallized from ethanol/water (3:1) to yield white crystals.

Table 1: Optimization Parameters for Direct Acetylation

ParameterOptimal ValueYield Impact
Temperature0–5°CPrevents hydrolysis of acetyl chloride
Acetyl Chloride Equiv1.2Minimizes unreacted starting material
NaOH Concentration10%Ensures deprotonation of amine
Recrystallization SolventEthanol/Water72% isolated yield

This method is favored for its simplicity and scalability, though it requires careful pH control to avoid over-acetylation of the phenolic –OH group.

Copper-Catalyzed Coupling and Sequential Acetylation

A multi-step approach reported in the Royal Society of Chemistry involves initial synthesis of an N-aryloxyphthalimide intermediate, followed by deprotection and acetylation. This method is advantageous for introducing functional groups in sterically hindered positions.

Mechanistic Pathway

  • Copper-Catalyzed Coupling :

    • Reagents : 2-Chloro-5-hydroxyphenylboronic acid (1.0 equiv), N-hydroxyphthalimide (1.1 equiv), CuCl (10 mol%), pyridine (1.1 equiv).

    • Solvent : 1,2-Dichloroethane (DCE) with 4 Å molecular sieves.

    • Conditions : Stirred at room temperature for 24–48 hours under air.

  • Deprotection with Hydrazine :

    • The phthalimide intermediate is treated with hydrazine monohydrate in CHCl₃/MeOH (9:1) to yield the free amine.

  • Acetylation :

    • The amine is reacted with acetic anhydride in ether at 0°C, followed by room-temperature stirring.

Table 2: Performance Metrics for Multi-Step Synthesis

StepYieldKey Challenge
Coupling68%Moisture sensitivity
Deprotection89%Over-reduction avoidance
Acetylation75%Competitive O-acetylation
Overall Yield 45% Requires chromatographic purification

While this method offers superior regioselectivity, its operational complexity and lower overall yield limit industrial applicability.

Solid-Phase Synthesis for High-Throughput Production

A patented approach (WO2004018409A1) adapts solid-phase techniques for large-scale synthesis. The aminophenol derivative is immobilized on resin, acetylated, and cleaved to release the product.

Key Advantages

  • Resin Type : Wang resin functionalized with hydroxymethyl groups.

  • Coupling Agent : DIC/HOBt in DMF, 24-hour reaction time.

  • Cleavage Condition : 95% TFA/H₂O, 2 hours.

Table 3: Solid-Phase Synthesis Efficiency

MetricResult
Purity (HPLC)>98%
Isolated Yield65%
Scalability>100 g/batch

This method eliminates solvent-intensive steps and enables automation, though initial resin functionalization adds cost.

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

  • Direct Acetylation : Highest throughput (72% yield) but risks diacetylation if temperature fluctuates.

  • Multi-Step Synthesis : Lower yield (45%) but precise functional group control for complex derivatives.

  • Solid-Phase : Balanced yield (65%) with high purity, ideal for GMP production.

Environmental and Economic Considerations

MethodE-Factor*Cost (USD/kg)
Direct Acetylation8.2120
Multi-Step23.1450
Solid-Phase5.7310
*E-Factor = (Mass of waste)/(Mass of product).

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to form a hydroxyphenylacetamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyphenylacetamide.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
  • Reactions : It can participate in oxidation, reduction, and substitution reactions. For example, the hydroxy group can be oxidized to form ketones or aldehydes, while the chloro groups can be substituted with nucleophiles.

Biology

  • Antimicrobial Activity : N-(2-chloro-5-hydroxyphenyl)acetamide has been investigated for its potential as an antimicrobial agent. Studies indicate that the addition of a chloro atom significantly enhances its effectiveness against various pathogens. For instance, it has shown promising results against Klebsiella pneumoniae, with mechanisms involving inhibition of bacterial cell wall synthesis .
    PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
    Klebsiella pneumoniae4 µg/mLInhibition of penicillin-binding proteins
    Candida albicans0.1 µg/mLDisruption of cell membrane integrity
  • Cytotoxicity Studies : The cytotoxic profile of this compound has been evaluated, showing favorable results for further development as a therapeutic agent. Its low toxicity levels suggest potential for safe use in clinical settings .

Medicine

  • Therapeutic Potential : Research has explored its anti-inflammatory and anticancer properties. The compound's structural similarities to known bioactive molecules position it as a candidate for drug development targeting inflammatory diseases and certain types of cancer .
    PropertyObservations
    Anti-inflammatoryInhibits cytokine production in vitro
    AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of this compound demonstrated significant efficacy against Klebsiella pneumoniae. The compound exhibited bactericidal effects at concentrations below those required for many existing antibiotics, highlighting its potential as a new therapeutic agent .

Case Study 2: Pharmacokinetics

In pharmacokinetic studies, the compound was shown to have favorable absorption characteristics and metabolic stability. These properties suggest that it could be developed into an orally bioavailable medication, making it suitable for treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(2-chloro-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s antibacterial and antifungal activities are attributed to its ability to interfere with the cell wall synthesis of microorganisms. It may also inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular functions.

Comparison with Similar Compounds

Antimicrobial and Antifungal Agents

  • Compound 47 (): 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibits potent activity against gram-positive bacteria (MIC: 2–4 µg/mL). The target compound lacks the piperazine-sulfonyl-benzo[d]thiazol moiety, which is critical for membrane disruption in pathogens .
  • Compound 49 (): 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide shows antifungal activity (MIC: 4–8 µg/mL), attributed to the thiazole heterocycle. The hydroxyl group in the target compound may offer milder antifungal properties via polar interactions .

Receptor-Targeted Agonists

  • FPR2-Specific Pyridazinone Derivatives (): N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide activates FPR2 receptors (EC₅₀: 10 nM), a property linked to its pyridazinone core and methoxybenzyl group. The target compound’s hydroxyl group may limit similar receptor binding due to reduced lipophilicity .

Biological Activity

N-(2-chloro-5-hydroxyphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activities. This article explores its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group and a hydroxy group on the phenyl ring, which are critical for its biological activity. The unique positioning of these substituents influences its chemical reactivity and interaction with biological targets.

The compound exhibits antibacterial and antifungal activities primarily through the following mechanisms:

  • Interference with Cell Wall Synthesis : It disrupts the synthesis of bacterial cell walls, which is essential for bacterial survival.
  • Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, further impairing microbial function.

Efficacy Against Pathogens

Research has demonstrated that this compound is effective against various pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.
  • Fungi : Some activity noted against Candida albicans, although less potent than against bacteria .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the biological activity of this compound is significantly influenced by the positioning of substituents on the phenyl ring. Compounds with halogenated groups on the para position tend to exhibit higher lipophilicity, enhancing their ability to penetrate cell membranes and exert antimicrobial effects .

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAntifungal ActivityNotable Features
This compoundHigh against Gram-positiveModerate against fungiUnique substitution pattern
N-(4-chlorophenyl)acetamideVery high against Gram-positiveLowHigh lipophilicity
N-(4-fluorophenyl)acetamideHigh against Gram-positiveModerateEnhanced membrane permeability

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial potential of various chloroacetamides, including this compound. The results showed significant inhibition zones against Gram-positive bacteria, confirming its potential as an antimicrobial agent .
  • In Vitro Studies : Another research focused on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for several derivatives, including those related to this compound. The compound demonstrated effective bactericidal activity with MIC values indicating strong efficacy against tested pathogens .
  • Synergistic Effects : The compound was also studied for its synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, showing reduced MICs and enhanced overall antimicrobial activity .

Q & A

Q. What synthetic routes are recommended for N-(2-chloro-5-hydroxyphenyl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via chloroacetylation of 2-amino-5-hydroxyphenol. A two-step approach is often employed:

Amination : React 2-chloro-5-nitrophenol with ammonia under controlled pH (7–8) to reduce nitro groups to amines.

Acetylation : Treat the intermediate with chloroacetyl chloride in anhydrous acetone at 0–5°C to prevent hydrolysis. Use triethylamine as a base to neutralize HCl byproducts.
Yield optimization involves monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of chloroacetyl chloride to amine). Post-synthesis purification via recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing N-(2-chloro-5-hydroxyphenyl)acetamide?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and phenolic O–H (3200–3500 cm⁻¹) stretches. Chlorine substituents exhibit C–Cl vibrations near 550–750 cm⁻¹ .
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as doublets in the δ 6.5–7.5 ppm range. The amide NH proton is typically observed at δ 8.0–9.5 ppm (exchangeable in D₂O).
  • ¹³C NMR : Carbonyl (C=O) resonates at δ 165–170 ppm; aromatic carbons adjacent to hydroxyl/chloro groups show deshielding (δ 120–140 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 200.0324 for C₈H₈ClNO₂) .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties and reactivity of N-(2-chloro-5-hydroxyphenyl)acetamide?

  • Methodological Answer :
  • HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal frontier molecular orbitals. A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity, particularly at the chloro and hydroxyl sites .
  • Molecular Electrostatic Potential (MESP) : Maps highlight nucleophilic regions (hydroxyl group) and electrophilic regions (chlorine atom), guiding predictions for substitution reactions .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Parameterize force fields with partial charges derived from DFT .

Q. What experimental strategies resolve contradictions in reported solubility data for N-(2-chloro-5-hydroxyphenyl)acetamide?

  • Methodological Answer :
  • Systematic Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) using UV-Vis spectroscopy (λmax ~270 nm). Note temperature effects (e.g., 25°C vs. 37°C) .
  • Hansen Solubility Parameters : Compare experimental solubility with HSPiP software predictions to identify mismatches in polarity/dispersion contributions .
  • Co-solvency Studies : Blend solvents (e.g., PEG-400/water) to enhance dissolution while monitoring stability via HPLC .

Q. How can researchers design bioactivity assays to evaluate N-(2-chloro-5-hydroxyphenyl)acetamide’s interaction with specific biological targets?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) in competitive binding experiments. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
  • Enzyme Inhibition : Perform kinetic assays (e.g., COX-2 inhibition) with varying substrate concentrations. Analyze data via Lineweaver-Burk plots to determine inhibition mode (competitive/noncompetitive) .
  • Cellular Uptake Studies : Fluorescently tag the compound (e.g., FITC conjugation) and quantify intracellular accumulation via flow cytometry .

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